2-(Chloromethyl)-5-(trifluoromethoxy)pyridine

Description

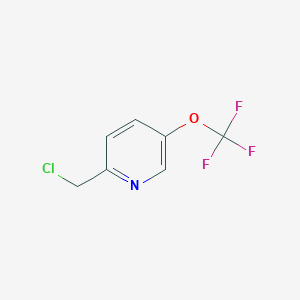

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-3-5-1-2-6(4-12-5)13-7(9,10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXDLQCNOZMUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Pyridine Derivatives in Advanced Synthesis

Halogenated pyridines are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netnih.gov The pyridine (B92270) ring itself is a common scaffold in many biologically active compounds, and the introduction of halogen atoms provides a versatile handle for further chemical modifications. nih.gov

The presence of a halogen on the pyridine ring allows for a variety of cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of more complex molecular architectures. researchgate.netnih.gov This versatility has made halogenated pyridines indispensable tools for medicinal chemists and process chemists alike. nih.gov

Distinctive Structural Features and Inherent Reactivity Profile of 2 Chloromethyl 5 Trifluoromethoxy Pyridine

The chemical identity and utility of 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine are defined by its unique combination of functional groups: a pyridine (B92270) core, a reactive chloromethyl group, and an electron-withdrawing trifluoromethoxy group.

The chloromethyl group at the 2-position of the pyridine ring is a key site of reactivity. The carbon-chlorine bond is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its role as a building block for introducing the 5-(trifluoromethoxy)pyridin-2-yl)methyl moiety into larger molecules.

The trifluoromethoxy (-OCF₃) group at the 5-position significantly influences the electronic properties of the pyridine ring. It is a strongly lipophilic and electron-withdrawing group. bohrium.com The high electronegativity of the fluorine atoms can enhance the metabolic stability of molecules containing this group, a desirable trait in drug design. bohrium.commdpi.com The trifluoromethoxy group's electronic effects can also modulate the reactivity of the pyridine ring and the adjacent chloromethyl group.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 227.57 g/mol |

| Appearance | (Typically) solid |

| Key Functional Groups | Pyridine, Chloromethyl, Trifluoromethoxy |

Overview of Research Trajectories and Academic Relevance

Classical Synthetic Routes and Precursor Chemistry

Classical approaches to the synthesis of this compound would logically proceed by first establishing a stable, functionalized pyridine (B92270) core and then performing subsequent modifications. A plausible strategy involves preparing a key intermediate, such as 2-methyl-5-(trifluoromethoxy)pyridine, which can then undergo side-chain chlorination. This approach breaks down the synthesis into two main challenges: the introduction of the trifluoromethoxy group and the chlorination of the methyl group.

The direct introduction of a chloromethyl group onto a pyridine ring is challenging. A more common and established method is the chlorination of a precursor methyl group (a picoline derivative). This transformation is typically achieved through a free-radical substitution reaction.

The key precursor for this step would be 2-methyl-5-(trifluoromethoxy)pyridine . The side-chain chlorination of picoline and its derivatives is a well-documented industrial process. The reaction is generally initiated by radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide, or by using ultraviolet (UV) light to generate chlorine radicals from chlorine gas (Cl₂). google.com

A significant challenge in this reaction is the management of the hydrogen chloride (HCl) gas produced as a byproduct. Pyridine's basic nitrogen atom readily reacts with HCl to form a pyridinium (B92312) hydrochloride salt. This salt is often insoluble in common organic solvents and deactivates the ring, hindering further reaction. google.comgoogle.com To overcome this, the reaction is often performed in the presence of an acid scavenger or under conditions that neutralize the HCl as it forms. google.comgoogle.com Some methods employ aqueous conditions where a basic solution can neutralize the acid. google.com Alternatively, the reaction can be run without a solvent, using an inorganic acid-binding agent like calcium carbonate. google.com

The table below summarizes typical conditions for the side-chain chlorination of picoline derivatives, which serve as a model for the synthesis of the target compound from its methyl precursor.

| Precursor | Chlorinating Agent | Initiator/Condition | Solvent | Acid Scavenger | Product | Reference |

| 2-Picoline | Chlorine (gas) | AIBN | Carbon Tetrachloride | Calcium Carbonate | 2-(Chloromethyl)pyridine (B1213738) | google.com |

| 2-Chloro-6-methylpyridine | Chlorine (gas) | AIBN | Water | Basic Solution | 2-Chloro-6-(chloromethyl)pyridine | google.com |

| 3-Methylpyridine | Chlorine (gas) | UV Light | Vapor Phase | N/A | Chlorinated Methylpyridines | google.com |

| 2-Picoline | Elemental Chlorine | Heat (60 °C) | Carbon Tetrachloride | Sodium Carbonate | ω-Monochloromethyl pyridine | google.com |

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and agrochemical chemistry due to its unique electronic properties and high lipophilicity. However, its installation can be challenging. Strategies for synthesizing trifluoromethoxylated heteroaromatics are an active area of research. nih.gov

A logical precursor for introducing the 5-(trifluoromethoxy) group is a corresponding 5-hydroxypyridine derivative. A commercially available and suitable starting material is 5-hydroxy-2-methylpyridine . From this precursor, several strategies can be envisioned.

One modern and effective method involves a reaction sequence using hypervalent iodine reagents, often referred to as Togni reagents. A protocol for the regioselective trifluoromethoxylation of functionalized pyridines has been developed that utilizes 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni reagent I). Mechanistic studies suggest the reaction proceeds through a radical O-trifluoromethylation of a pyridine-derived intermediate, followed by a migration of the -OCF₃ group to the pyridine ring. This method is noted for its operational simplicity, broad substrate scope, and tolerance of various functional groups under mild conditions. nih.gov

Older, more classical methods for creating aryl trifluoromethyl ethers often relied on harsh conditions, such as the fluorination of aryl trichloromethyl ethers with reagents like antimony trifluoride/antimony pentachloride (the Swarts reaction) or anhydrous hydrogen fluoride (B91410) (HF). mdpi.com This would necessitate the synthesis of a 2-methyl-5-(trichloromethoxy)pyridine precursor, which is a complex and hazardous route.

Another approach is the oxidative desulfurization-fluorination of xanthates derived from the corresponding phenol (B47542) (or in this case, pyridinol). This involves treating the xanthate with an N-haloimide oxidant and a fluoride source like a pyridine-HF complex. mdpi.com

The table below outlines conceptual strategies for the trifluoromethoxylation step starting from 5-hydroxy-2-methylpyridine.

| Precursor | Reagent(s) | General Method | Product | Reference |

| 5-Hydroxy-2-methylpyridine | Togni Reagent I | Radical O-Trifluoromethylation / Migration | 2-Methyl-5-(trifluoromethoxy)pyridine | nih.gov |

| 5-Hydroxy-2-methylpyridine | 1. CS₂, Base; 2. MeI; 3. DBH, Pyridine-HF | Oxidative Desulfurization-Fluorination of Xanthate | 2-Methyl-5-(trifluoromethoxy)pyridine | mdpi.com |

| 2-Methyl-5-chloropyridine | AgOCF₃ (or other CF₃O⁻ source) | Nucleophilic Aromatic Substitution (SNAᵣ) | 2-Methyl-5-(trifluoromethoxy)pyridine | nih.gov |

Catalytic and Stereoselective Syntheses of this compound

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and environmental footprint. The synthesis of the target compound can benefit from catalytic methods in both key steps. As the target molecule, this compound, is achiral, stereoselective synthesis is not a relevant consideration for its direct preparation.

For the side-chain chlorination of the 2-methyl group, vapor-phase catalytic chlorination offers an alternative to radical initiation in solution. Patents describe processes for the chlorination of picolines at elevated temperatures over a solid catalyst. Suitable catalysts include dealuminated Mordenite zeolites or supported palladium catalysts, which can enhance the selectivity for the desired chlorinated product. google.com

For the introduction of the trifluoromethoxy group, photocatalysis represents a cutting-edge approach. For instance, the α-trifluoromethoxylation of ketones has been achieved using an organic photoredox catalyst (4CzIPN) under visible light irradiation. acs.org While this applies to a different substrate class, it highlights the potential for developing light-driven, catalytic methods for C-O bond formation with trifluoromethoxy sources. The trifluoromethoxylation of pyridines using Togni reagents is itself a radical process that can be influenced by catalytic systems designed to promote single-electron transfer (SET) pathways. nih.gov

| Synthetic Step | Catalytic Approach | Catalyst Example | Conditions | Reference |

| Side-Chain Chlorination | Vapor-Phase Catalytic Chlorination | Supported Palladium or Dealuminated Mordenite Zeolite | High Temperature, Gas Phase | google.com |

| Trifluoromethoxylation | Photoredox Catalysis | Organic Dyes (e.g., 4CzIPN) | Visible Light Irradiation | acs.org |

Reactions at the Chloromethyl Moiety: Nucleophilic Substitution Chemistry

The primary site of reactivity on this compound is the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the chlorine atom is a good leaving group, facilitating the formation of new carbon-heteroatom bonds.

Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic carbon of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of the corresponding substituted pyridine derivatives.

Reaction with Amines: Primary and secondary amines react with this compound to yield the corresponding N-substituted aminomethylpyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general reactivity of 2-chloropyridine (B119429) derivatives with amines is well-established, with the reaction proceeding via a nucleophilic substitution mechanism. While specific examples with this compound are not extensively documented in publicly available literature, the synthesis of related aminomethylpyridines is a common transformation. For instance, the reaction of 2-chloro-5-chloromethylpyridine with various amines is a known process for the preparation of intermediates for insecticides.

Reaction with Alcohols: In the presence of a base, alcohols can act as nucleophiles, attacking the chloromethyl group to form ethers. The use of an alkoxide, such as sodium methoxide (B1231860) or ethoxide, enhances the nucleophilicity of the alcohol, facilitating the reaction. This reaction pathway is a standard method for the synthesis of alkoxy- and aryloxymethylpyridines. For example, the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with 4-aminophenol (B1666318) in the presence of potassium hydroxide (B78521) results in the formation of an ether linkage. prepchem.com

Reaction with Thiols: Thiols and their corresponding thiolates are potent nucleophiles and react readily with this compound to form thioethers. These reactions are often performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity. The synthesis of 2-trifluoromethyl-5-(1-alkylthio)alkylpyridines has been reported as a key step in the preparation of certain insecticides. googleapis.com

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile Category | Example Nucleophile | Product Type | General Reaction Conditions |

| Amines | Primary/Secondary Amine | N-((5-(trifluoromethoxy)pyridin-2-yl)methyl)amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| Alcohols | Alcohol/Phenol | 2-(Alkoxymethyl)-5-(trifluoromethoxy)pyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

| Thiols | Thiol/Thiophenol | 2-((Alkylthio)methyl)-5-(trifluoromethoxy)pyridine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

Kinetic and Thermodynamic Aspects of Chloromethyl Reactivity

Reactivity of the Trifluoromethoxy Group: Functional Group Interconversions

The trifluoromethoxy (OCF₃) group is generally considered to be highly stable and relatively inert to many chemical transformations due to the strong carbon-fluorine bonds. nih.gov It is a strongly electron-withdrawing group and is often incorporated into molecules to enhance properties such as metabolic stability and lipophilicity. nih.gov Direct functional group interconversions of the trifluoromethoxy group on a pyridine ring are challenging and not commonly reported. Its stability often means it is carried through multi-step syntheses without modification.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the trifluoromethoxy group. This electronic nature dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further deactivated by the trifluoromethoxy group, makes electrophilic aromatic substitution reactions challenging. Such reactions would require harsh conditions and are generally not favored.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the ring nitrogen. The presence of the electron-withdrawing trifluoromethoxy group further enhances this reactivity. While the chlorine atom of the chloromethyl group is the more reactive site for nucleophilic attack, under forcing conditions, nucleophilic displacement of other substituents on the ring could potentially occur, although this is less common.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are scarce in the literature, the general reactivity of chloropyridines and benzyl (B1604629) chlorides in such reactions suggests its potential as a coupling partner.

Palladium-Catalyzed Cross-Coupling Methods

The chlorine atom on the pyridine ring and the chlorine atom in the chloromethyl group present two potential sites for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide. While aryl chlorides can be challenging substrates, appropriate ligand and catalyst systems can facilitate the reaction. It is plausible that either the 2-chloro position (if present instead of the chloromethyl group) or the chloromethyl group could participate in Suzuki-Miyaura coupling to form a new carbon-carbon bond.

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene. The chloromethyl group, being a benzylic-type halide, could potentially undergo Heck-type coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to other cross-coupling reactions, the chloro-substituted pyridine ring or the chloromethyl group could potentially be functionalized using this method.

The selective activation of either the C-Cl bond on the ring or the C-Cl bond of the chloromethyl group would be a key challenge in these cross-coupling reactions and would likely depend on the specific catalyst system and reaction conditions employed.

Other Transition Metal-Mediated Transformations

Information regarding other transition metal-mediated transformations of this compound is not available in the reviewed literature.

Cyclization and Ring-Forming Reactions Utilizing this compound

Specific examples of cyclization and ring-forming reactions that utilize this compound as a key starting material have not been reported in the available scientific literature.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine provides critical information about the number and type of protons present. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. Due to the electronegativity of the adjacent nitrogen and the trifluoromethoxy group, these protons would exhibit distinct chemical shifts. The proton on C6, adjacent to the nitrogen, is anticipated to be the most deshielded. The proton on C3 would likely be the most upfield of the aromatic signals. The chloromethyl (-CH₂Cl) group protons would appear as a characteristic singlet, shifted downfield due to the influence of the adjacent chlorine atom.

The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon environment. The carbon of the trifluoromethoxy group (-OCF₃) would be identifiable by its quartet splitting pattern due to coupling with the three fluorine atoms. The carbons of the pyridine ring would have distinct chemical shifts influenced by their position relative to the nitrogen and the substituents. The chloromethyl carbon would also be readily identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar structures. Actual experimental values may vary.

| Position | Spectrum | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | ¹H | 7.4 - 7.6 | dd | J ≈ 8.5, 2.5 Hz |

| H-4 | ¹H | 7.8 - 8.0 | d | J ≈ 8.5 Hz |

| H-6 | ¹H | 8.4 - 8.6 | d | J ≈ 2.5 Hz |

| -CH₂Cl | ¹H | 4.6 - 4.8 | s | - |

| C-2 | ¹³C | 152 - 155 | s | - |

| C-3 | ¹³C | 121 - 124 | s | - |

| C-4 | ¹³C | 138 - 141 | s | - |

| C-5 | ¹³C | 145 - 148 | q | J(C-F) ≈ 2-4 Hz |

| C-6 | ¹³C | 148 - 151 | s | - |

| -CH₂Cl | ¹³C | 44 - 47 | s | - |

| -OCF₃ | ¹³C | 119 - 122 | q | J(C-F) ≈ 255-260 Hz |

To confirm assignments and elucidate the complete bonding network, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals for H-3, H-4, H-6, and the chloromethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular framework. Key correlations would be expected from the -CH₂Cl protons to C-2 and C-3, and from H-6 to C-2 and C-5, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be useful in confirming the structure and determining preferred conformations, for example, by observing correlations between the chloromethyl protons and the H-3 proton of the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound (C₇H₅ClF₃NO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Electron ionization (EI) would likely induce fragmentation. A plausible pathway involves the loss of the chlorine atom to form a stable pyridyl-methyl carbocation. Another significant fragmentation could be the loss of the entire chloromethyl radical (-•CH₂Cl), followed by further fragmentation of the trifluoromethoxy-substituted pyridine ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment | Formula |

|---|---|---|

| 225/227 | [M]⁺ | [C₇H₅ClF₃NO]⁺ |

| 190 | [M - Cl]⁺ | [C₇H₅F₃NO]⁺ |

| 176/178 | [M - •CH₂Cl]⁺ | [C₆H₃F₃NO]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands. The C-F stretching vibrations of the trifluoromethoxy group are expected to be very strong and appear in the 1100-1300 cm⁻¹ region. The C-O-C ether linkage would show stretches around 1050-1250 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would be observed above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ range, respectively. The C-Cl stretch of the chloromethyl group would be found in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and other non-polar bonds.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂Cl | 2930 - 3000 | Medium-Weak |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-F Stretch | -OCF₃ | 1100 - 1300 | Strong |

| C-O-C Stretch | Ar-O-CF₃ | 1050 - 1250 | Strong |

| C-Cl Stretch | -CH₂Cl | 600 - 800 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining suitable single crystals of the parent compound might be challenging, derivatives are often synthesized to facilitate X-ray crystallographic analysis. This technique provides the most definitive structural evidence by mapping electron density to determine precise bond lengths, bond angles, and torsional angles in the solid state.

For a derivative of this compound, a crystallographic study would confirm the substitution pattern on the pyridine ring and reveal the conformation of the chloromethyl and trifluoromethoxy groups. Furthermore, it would provide invaluable insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the material. For instance, a crystal structure of a derivative like 2-((4-aminophenyl)thiomethyl)-5-(trifluoromethoxy)pyridine would confirm the connectivity and provide detailed metric parameters for the core scaffold.

Computational and Theoretical Investigations of 2 Chloromethyl 5 Trifluoromethoxy Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and reactivity of molecules. For 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed picture of its molecular orbitals and charge distribution. researchgate.netnih.govmostwiedzy.pl

Key electronic properties and reactivity descriptors that can be derived from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For this molecule, the electron-withdrawing nature of the trifluoromethoxy and chloromethyl groups is expected to lower the energy of both orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.netresearchgate.netglobalresearchonline.net It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) sites. For this compound, the nitrogen atom of the pyridine (B92270) ring would be an area of negative potential (a nucleophilic site), while the regions around the hydrogen atoms and the chloromethyl group would likely show positive potential (electrophilic sites). globalresearchonline.net

Global Reactivity Descriptors: Quantities such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from HOMO and LUMO energies. ajchem-a.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

| Parameter | Description | Illustrative Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability | 6.3 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | ~2.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.15 eV |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated and alkoxy-substituted pyridine derivatives based on DFT calculations. They are not based on published experimental or computational data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of flexible side chains—the chloromethyl (-CH₂Cl) and trifluoromethoxy (-OCF₃) groups—necessitates a thorough conformational analysis to understand the molecule's preferred three-dimensional structures.

Conformational Analysis focuses on identifying stable conformers (rotamers) by mapping the potential energy surface as a function of dihedral angles. The rotation around the C-CH₂Cl and C-OCF₃ bonds would be of primary interest. Due to steric hindrance and electronic interactions, certain orientations will be energetically favored. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. kdpu-nt.gov.uanih.gov Aromatic ring flips are another dynamic process that can be studied. nih.govacs.org

Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecule's behavior, simulating the movements of atoms and bonds over time. rsc.orgrsc.org An MD simulation of this compound, often performed in a simulated solvent environment, would reveal:

The dynamic stability of different conformers.

The flexibility of the side chains and the pyridine ring itself. ucl.ac.uk

Intermolecular interactions, such as hydrogen bonding with solvent molecules.

The time-averaged distribution of conformational states, offering a more realistic picture of the molecule's structure in solution than static calculations alone.

| Simulation Parameter | Purpose | Typical Conditions |

|---|---|---|

| Force Field | Defines the potential energy of the system | OPLS-AA, GAFF |

| Solvent Model | Simulates the effect of the solvent environment | TIP3P (Water), Generic solvent for organic phase |

| Ensemble | Defines the thermodynamic state (e.g., constant temperature and pressure) | NPT (Isothermal-isobaric) |

| Simulation Time | Duration of the simulation to observe molecular motions | 10-100 nanoseconds |

| Temperature | System temperature | 298 K (Room Temperature) |

Prediction of Reaction Mechanisms and Transition State Energies

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. grnjournal.usnih.gov For this compound, this involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The chloromethyl group is a common site for nucleophilic substitution (Sₙ2) reactions. DFT calculations can be employed to model the reaction pathway of this compound with a nucleophile. osu.edu Key steps in this process include:

Reactant and Product Optimization: The geometries of the starting material and the final product are optimized to find their lowest energy structures.

Transition State (TS) Search: Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method, are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. berkeley.edugithub.io

Frequency Calculation: A frequency calculation on the located TS structure is performed to confirm it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. berkeley.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. github.io

The energy difference between the reactants and the transition state defines the activation energy (barrier height), a critical factor in determining the reaction rate. nih.govacs.org

| Reaction Step | Computational Goal | Illustrative Energy (kcal/mol) |

|---|---|---|

| Reactants (Molecule + Nu⁻) | Energy Minimum | 0.0 (Reference) |

| Transition State ([Nu---CH₂---Cl]⁻ complex) | First-Order Saddle Point | +20.5 |

| Products (Molecule-Nu + Cl⁻) | Energy Minimum | -15.0 |

| Activation Energy (ΔE‡) | Energy(TS) - Energy(Reactants) | 20.5 |

| Reaction Energy (ΔErxn) | Energy(Products) - Energy(Reactants) | -15.0 |

Note: The energy values are for an illustrative Sₙ2 reaction and are typical for such processes. They are not based on published data for this specific molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the chemical structure of compounds with their physicochemical properties. researchgate.netresearchgate.netmdpi.com While no specific QSPR models for this compound are published, a model could be developed using a dataset of structurally similar substituted pyridines and halogenated aromatic compounds. acs.orgmdpi.com

The process involves several key steps:

Dataset Collection: Gathering a set of analogue molecules with experimentally determined values for a specific property (e.g., boiling point, solubility, chromatographic retention time).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. semanticscholar.org

A validated QSPR model could then be used to predict the properties of this compound without the need for experimental measurement. For instance, a QSPR model for boiling point might take the form:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) + c₃*(Surface Area)

Where c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis on the training set of analogue compounds. Such models formalize the qualitative understanding of how structure influences properties. libretexts.org

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor in Agrochemical Scaffold Synthesis

The incorporation of fluorine-containing moieties, particularly the trifluoromethoxy (-OCF3) group, into pyridine (B92270) rings has become a cornerstone of modern agrochemical design. nih.govjst.go.jp 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine serves as a key precursor in the synthesis of a variety of pesticides, including herbicides, fungicides, and insecticides, owing to the enhanced biological activity and favorable physicochemical properties imparted by the trifluoromethoxy group. researchgate.net

Design Principles for Trifluoromethoxypyridine-Containing Agrochemicals

The strategic inclusion of the trifluoromethoxy group in agrochemical design is based on several key principles aimed at enhancing molecular efficacy and performance. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with biological targets. nih.gov

Key design considerations include:

Metabolic Stability: The robust carbon-fluorine bonds in the -OCF3 group confer high metabolic stability, preventing rapid degradation of the molecule in the target organism and the environment. nih.gov This leads to a longer duration of action and potentially lower application rates.

Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing its ability to penetrate the waxy outer layers of plants or the cuticles of insects, thereby improving uptake and transport to the target site. researchgate.netnih.gov

Target Binding: The unique steric and electronic nature of the trifluoromethoxy group can lead to stronger and more specific binding interactions with target enzymes or receptors in pests. This can result in higher potency and selectivity, reducing off-target effects. researchgate.net

Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to optimize its biological activity. nih.gov

Synthetic Pathways to Agrochemical Analogues

The reactive chloromethyl group at the 2-position of this compound is the primary site for synthetic elaboration to create diverse agrochemical analogues. This group readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

A general synthetic pathway involves the reaction of this compound with a suitable nucleophile, such as an alcohol, thiol, or amine, to displace the chloride and form a new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bond, respectively. This versatility allows chemists to synthesize a library of analogues for structure-activity relationship (SAR) studies, optimizing the molecule's performance as a herbicide, fungicide, or insecticide.

For instance, this intermediate is conceptually similar to other vital chlorinated pyridine intermediates like 2-chloro-5-(chloromethyl)pyridine, which is a precursor for neonicotinoid insecticides. pmarketresearch.comresearchgate.net The synthetic strategies used for such compounds often involve multi-step processes including chlorination and fluorination of picoline derivatives. jst.go.jpresearchoutreach.orggoogle.com The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970), a closely related compound, is a key step in the production of the herbicide fluazifop-butyl. researchoutreach.orgresearchgate.net

Building Block for Specialty Chemicals and Advanced Materials Research

Beyond agriculture, the unique properties of the trifluoromethoxypyridine core make this compound an attractive building block for the development of specialty chemicals and advanced materials. nih.gov The incorporation of this fluorinated heterocyclic motif can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. jst.go.jp

Researchers are exploring the use of such building blocks in the synthesis of:

Functional Polymers: Integration into polymer backbones can enhance thermal stability and modify surface properties.

Liquid Crystals: The rigid pyridine core and the polar trifluoromethoxy group can influence the mesomorphic properties of molecules.

Organic Electronics: The electron-withdrawing nature of the substituent can be utilized in the design of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The development of synthetic methodologies for the regioselective trifluoromethoxylation of pyridines is an active area of research, aiming to provide broader access to these valuable building blocks for materials science. nih.gov

Contribution to Chemical Biology Probe Development

In the realm of chemical biology, this compound and similar structures serve as versatile scaffolds for the creation of chemical probes to investigate biological systems. The reactive chloromethyl handle allows for the straightforward attachment of various functionalities, such as reporter tags (e.g., fluorophores, biotin) or pharmacophores, to study enzyme function and other biological processes in vitro. researchgate.netasianpubs.org

The trifluoromethoxy-substituted pyridine core can act as a starting point for the design of enzyme inhibitors. By strategically modifying the molecule through reactions at the chloromethyl position, researchers can synthesize compounds that bind to the active site of a target enzyme. The trifluoromethyl group itself has been shown to enhance the potency of enzyme inhibitors in various contexts. nih.gov These probes are instrumental in drug discovery and for elucidating the mechanisms of biological pathways.

Mechanistic Insights into Reactions of 2 Chloromethyl 5 Trifluoromethoxy Pyridine

Detailed Mechanistic Pathways of Nucleophilic Substitutions

The reactions of 2-(chloromethyl)pyridine (B1213738) derivatives are often characterized by nucleophilic substitution at the benzylic carbon of the chloromethyl group. The pyridine (B92270) ring, particularly with the presence of an electron-withdrawing trifluoromethoxy group, influences the reactivity of the chloromethyl side chain.

Nucleophilic substitution reactions involving 2-(chloromethyl)pyridines can proceed through either an S(_N)1 or S(_N)2 mechanism, or a spectrum in between. The electron-withdrawing nature of the pyridine ring tends to destabilize a potential carbocation intermediate at the benzylic position, which would generally disfavor a pure S(_N)1 pathway. Conversely, the same electron-withdrawing properties enhance the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles, a key feature of the S(_N)2 mechanism.

For 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine, the trifluoromethoxy group further withdraws electron density from the pyridine ring, thereby increasing the electrophilicity of the chloromethyl carbon. This electronic effect strongly suggests that nucleophilic substitutions on this compound will predominantly follow an S(_N)2 mechanism . This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group (chloride ion) are positioned at the axial positions.

Common nucleophiles in these reactions include amines, alcohols, thiols, and carbanions. The general mechanism for an S(_N)2 reaction with a generic nucleophile (Nu:⁻) is depicted below:

Figure 1: Proposed S(_N)2 Mechanism for Nucleophilic Substitution

Where Py represents the 5-(trifluoromethoxy)pyridine ring.

It is important to note that under certain conditions, particularly with very weak nucleophiles and polar, protic solvents, a degree of S(_N)1 character might be observed. However, the available literature on similar electron-deficient benzylic halides strongly supports the prevalence of the S(_N)2 pathway.

Radical Chemistry and Electron Transfer Processes

The chloromethyl group of this compound can also participate in radical reactions, typically initiated by light or a radical initiator. The most common radical reaction for such a substrate is free-radical halogenation , although in this case, the starting material is already halogenated. More relevant would be reactions involving the homolytic cleavage of the C-Cl bond to form a pyridyl-stabilized benzylic radical.

Once formed, this radical can participate in various propagation steps, such as abstraction of a hydrogen atom from a solvent molecule or addition to a double bond. Termination of the radical chain can occur through the combination of two radicals.

Electron transfer processes are also conceivable, particularly in the presence of reducing or oxidizing agents. Single-electron transfer (SET) to the molecule could lead to the formation of a radical anion. Theoretical studies on similar benzyl (B1604629) chlorides suggest that the energy profiles of the resulting radical anions are often dissociative, leading to the cleavage of the C-Cl bond to form a chloride ion and the corresponding pyridylmethyl radical. The electron-withdrawing trifluoromethoxy group would likely facilitate this reductive cleavage by lowering the energy of the LUMO of the parent molecule, making it more susceptible to electron transfer.

Kinetic Studies for Reaction Optimization and Understanding

Rate = k[this compound][Nucleophile]

Kinetic studies on similar nucleophilic aromatic substitution (S(_N)Ar) reactions on substituted pyridines have shown that the reaction rates are highly dependent on the electronic nature of the substituents and the solvent. For the S(_N)2 reaction at the chloromethyl group, the following factors would be expected to influence the reaction rate:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will lead to faster reaction rates.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate, following the Arrhenius equation.

Table 1: Expected Influence of Variables on Reaction Rate for S(_N)2 Reactions

| Variable | Expected Effect on Rate | Rationale |

| [Substrate] | Increase | Directly proportional in a second-order reaction. |

| [Nucleophile] | Increase | Directly proportional in a second-order reaction. |

| Nucleophile Strength | Increase | More potent nucleophiles attack the electrophilic carbon more readily. |

| Solvent Polarity (Aprotic) | Increase | Stabilizes the transition state to a lesser extent than the nucleophile, increasing the rate. |

| Temperature | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

Investigation of Catalytic Cycles in Transition Metal-Mediated Reactions

This compound can serve as a substrate in various transition metal-mediated cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. In these reactions, the C-Cl bond of the chloromethyl group is the site of catalytic transformation.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance a Suzuki coupling with an organoboron reagent (R-B(OR)₂), would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the chloride. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 2: Generalized Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction

The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of the metal catalyst, the ligands coordinated to the metal, the base, and the solvent. The electron-deficient nature of the pyridine ring in this compound can influence the rate of oxidative addition and the stability of the organopalladium intermediates. Research in this area would focus on ligand screening and reaction condition optimization to achieve high yields and selectivities for the desired cross-coupled products.

Future Research Directions and Emerging Opportunities for 2 Chloromethyl 5 Trifluoromethoxy Pyridine

Development of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the chloromethyl group and the potential for substitution on the pyridine (B92270) ring necessitate the development of highly selective catalytic systems. Current research on related pyridine derivatives often involves high-temperature, vapor-phase reactions or the use of stoichiometric reagents, which can lead to by-product formation. jst.go.jp Future work will likely focus on milder, more selective catalytic approaches.

Transition metal catalysis, for instance, offers a promising avenue. Research into supported palladium chloride catalysts for the synthesis of 2-chloro-5-(chloromethyl) pyridine has shown improved selectivity and yield, a methodology that could be adapted for transformations involving the trifluoromethoxy analogue. patsnap.com Similarly, catalysts like iron(ic) chloride and cobalt chloride, used in the chlorination of picoline derivatives, could be reinvestigated and optimized for reactions involving the 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine core. google.com The goal is to develop catalysts that can selectively activate the C-Cl bond of the chloromethyl group for nucleophilic substitution without promoting unwanted side reactions on the pyridine ring, which is influenced by the electron-withdrawing trifluoromethoxy group.

Future catalytic systems could include:

Photoredox Catalysis: Utilizing visible light to generate radical intermediates under mild conditions, enabling novel transformations of the chloromethyl group.

Dual Catalysis: Combining two different catalysts to perform cooperative catalysis, allowing for sequential or one-pot reactions with high chemo- and regioselectivity.

Nanocatalysts: Employing metal nanoparticles with high surface area and unique electronic properties to enhance catalytic activity and facilitate catalyst recovery and reuse.

| Catalyst Type | Potential Application for this compound | Key Advantage |

| Supported Palladium Chloride | Selective cross-coupling reactions at the chloromethyl position. | High selectivity, potential for catalyst recycling. patsnap.com |

| Transition Metal Fluorides | Vapor-phase fluorination or chlorination reactions. | Enables one-step synthesis of key intermediates. jst.go.jp |

| Iron(III) Chloride | Controlled chlorination reactions. | Cost-effective and readily available. google.com |

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The complexity of designing synthetic routes and optimizing reaction conditions for multifaceted molecules like this compound can be significantly streamlined by integrating artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by predicting reaction outcomes, planning synthetic pathways, and accelerating discovery. researchgate.net

Predict Reactivity: Forecast the reactivity of the chloromethyl group and the pyridine ring under various conditions, accounting for the electronic effects of the trifluoromethoxy substituent.

Optimize Yields: Identify optimal reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield of desired products and minimize by-products. arxiv.org

Design Retrosynthetic Pathways: Propose novel and efficient synthetic routes to complex target molecules starting from this compound, which can be evaluated by chemists. nih.gov

The integration of AI with automated synthesis platforms presents a powerful combination for high-throughput experimentation, allowing for the rapid screening of reaction conditions and the discovery of novel reactivity. nih.gov This data-driven approach reduces the time and resources required for traditional trial-and-error experimentation. researchgate.net

Exploration of Sustainable and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, future research will undoubtedly explore sustainable methods for the synthesis and transformation of this compound. This involves moving away from harsh reagents and energy-intensive processes towards environmentally benign alternatives. nih.gov

Biocatalysis emerges as a powerful tool, offering high selectivity and mild reaction conditions. Enzymes and whole-cell systems could be engineered or screened for specific transformations. For example, biocatalytic N-oxidation of pyridine derivatives has been demonstrated using microorganisms like Burkholderia sp. MAK1, a process that offers high regioselectivity and avoids harsh chemical oxidants. nbinno.com Similarly, microbes such as Bacillus brevis have been used for the degradation of pyridine, suggesting that biocatalytic systems could be developed for both the synthesis and functionalization of pyridine derivatives. espublisher.com

Other sustainable approaches include:

Thermo-catalytic Conversion: Investigating the use of renewable feedstocks, such as glycerol, in the presence of zeolite catalysts to construct the pyridine ring, offering a greener route to pyridine derivatives. rsc.org

Heterogeneous Catalysis: Employing reusable solid catalysts, like graphitic carbon nitride, which can facilitate reactions under mild conditions and be easily separated from the reaction mixture, reducing waste. nih.gov

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly options like water, supercritical fluids, or bio-based solvents. nih.gov

| Sustainable Method | Potential Application | Environmental Benefit |

| Biocatalytic N-oxidation | Selective oxidation of the pyridine nitrogen. | Avoids harsh chemical oxidants, high regioselectivity. nbinno.com |

| Microbial Degradation/Transformation | Functionalization or biodegradation pathways. | Utilizes renewable biological systems, operates under mild conditions. espublisher.com |

| Thermo-catalysis with Biomass | Synthesis of the pyridine core from renewable sources. | Reduces reliance on fossil fuels. rsc.org |

| Heterogeneous Catalysis | Various synthetic transformations (e.g., condensation). | Catalyst reusability, reduced waste, mild reaction conditions. nih.gov |

Design of Advanced Fluorinated Building Blocks for Diverse Applications

The trifluoromethoxy group (-OCF3) imparts unique properties to organic molecules, including increased metabolic stability, lipophilicity, and binding affinity. These characteristics make fluorinated compounds highly valuable in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comhalocarbonlifesciences.com this compound is an ideal starting material for creating a new generation of advanced fluorinated building blocks.

The reactive chloromethyl handle allows for the straightforward introduction of various functional groups through nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. These derivatives can serve as key intermediates for active pharmaceutical ingredients (APIs) and agrochemicals. nih.gov For instance, many successful pesticides and pharmaceuticals contain a trifluoromethylpyridine moiety, which is often synthesized from precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970). jst.go.jpresearchoutreach.org By analogy, the trifluoromethoxy-containing scaffold offers a distinct electronic and steric profile that could lead to compounds with novel biological activities.

Future research will focus on:

Library Synthesis: Creating diverse collections of compounds by reacting this compound with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).

Bioisosteric Replacement: Using the trifluoromethoxy-pyridine core as a bioisostere for other chemical groups in known bioactive molecules to improve their pharmacokinetic or pharmacodynamic properties.

Materials Science Applications: Incorporating this fluorinated moiety into polymers or organic electronic materials to enhance properties such as thermal stability and solubility. alfa-chemistry.com The introduction of fluorine is known to improve the performance of materials used in applications ranging from nonstick coatings to liquid crystals. sigmaaldrich.comalfa-chemistry.com

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the trifluoromethoxy group to the pyridine ring and (2) chloromethylation.

- Trifluoromethoxy Introduction : Fluorination of a methoxy precursor using agents like SF₄ or HF-pyridine under anhydrous conditions at 80–100°C .

- Chloromethylation : Reacting 5-(trifluoromethoxy)pyridine with formaldehyde and HCl in acetic acid at 40–60°C. Yields depend on stoichiometry (1:1.2 molar ratio of pyridine:formaldehyde) and reaction time (6–12 hours) .

Q. Key Variables Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Higher temps risk decomposition |

| HCl Concentration | 30–37% | Excess HCl improves chloromethylation |

| Solvent | Acetic acid | Polar aprotic solvents reduce side reactions |

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR shows peaks for chloromethyl (–CH₂Cl, δ 4.5–4.7 ppm) and trifluoromethoxy (–OCF₃, δ 3.8–4.0 ppm). ¹³C NMR confirms substitution patterns .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 226.5 (calculated for C₇H₅ClF₃NO). Fragmentation patterns help verify structural integrity .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Contradictions often arise from solvent polarity, nucleophile strength, or competing elimination pathways.

- Case Study : Substitution with amines (e.g., benzylamine) in DMF yields 60–75% product, while THF results in <30% due to poor solvation.

- Troubleshooting :

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Add catalytic KI (1–5 mol%) to enhance leaving-group departure .

- Monitor by TLC (silica gel, hexane:EtOAc 3:1) to detect intermediates.

Q. Reactivity Comparison Table :

| Nucleophile | Solvent | Temp (°C) | Yield (%) | By-Products Identified |

|---|---|---|---|---|

| Benzylamine | DMF | 80 | 75 | None |

| Thiophenol | THF | 60 | 45 | Disulfide (20%) |

Q. What strategies optimize regioselectivity in derivatization for drug discovery applications?

Methodological Answer: The chloromethyl group is more reactive than the trifluoromethoxy group, enabling selective derivatization.

- Site-Specific Modification :

- Amidation : React with Boc-protected amines (e.g., tert-butyl carbamate) in DCM at 25°C, achieving >90% selectivity for chloromethyl substitution .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) targets the chloromethyl group with minimal interference from the electron-withdrawing trifluoromethoxy moiety .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

Methodological Answer: Preliminary studies suggest inhibition of cytochrome P450 enzymes (e.g., CYP3A4) due to electrophilic chloromethyl interactions.

- In Vitro Assays :

- Fluorescence Polarization : Measure binding affinity to CYP3A4 using recombinant enzyme and fluorogenic substrates (IC₅₀ ~5–10 µM) .

- Molecular Docking : Use AutoDock Vina to simulate interactions; the chloromethyl group occupies the heme-binding pocket .

- Validation : Cross-validate with LC-MS/MS to detect covalent adducts between the compound and cysteine residues in the enzyme active site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer: Discrepancies may stem from impurities (>95% purity required) or assay conditions.

- Purity Control : Use preparative HPLC (≥99% purity) and confirm via elemental analysis (C, H, N within ±0.3% of theoretical).

- Assay Standardization :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic activity (e.g., NADPH levels in CYP inhibition assays) .

- Replicate studies in triplicate with blinded analysis to minimize bias .

Synthetic Methodology Advancement

Q. What novel catalytic systems improve the efficiency of trifluoromethoxy group installation?

Methodological Answer: Recent advances use copper(I)-catalyzed trifluoromethoxylation with AgOCF₃ as the OCF₃ source.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.